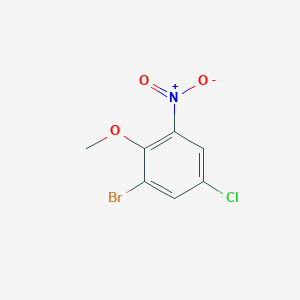

2-Bromo-4-chloro-6-nitroanisole

描述

Overview of Substituted Anisoles in Advanced Organic Chemistry

Anisole (B1667542), or methoxybenzene, is a simple ether that serves as a fundamental building block in organic synthesis. wikipedia.org Its derivatives, known as substituted anisoles, are precursors to a wide array of products, including pharmaceuticals, fragrances, and insect pheromones. wikipedia.org The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.org This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions. wikipedia.org This enhanced nucleophilicity makes anisole and its derivatives more reactive than benzene (B151609) towards electrophiles. wikipedia.org The study of substituted anisoles is crucial for understanding the directing effects of various functional groups and for developing strategies for the regioselective synthesis of complex aromatic compounds. acs.orgyoutube.com

Importance of Halogen and Nitro Functionalities in Aromatic Systems

Halogen and nitro groups are two of the most important functionalities in aromatic chemistry, each exerting distinct electronic effects that profoundly influence the reactivity of the benzene ring.

Halogens (F, Cl, Br, I) are deactivating groups in electrophilic aromatic substitution. masterorganicchemistry.com This is attributed to their strong electron-withdrawing inductive effect, which decreases the electron density of the ring, making it less susceptible to attack by electrophiles. msu.edu However, they are also ortho-, para-directing due to the ability of their lone pairs to participate in resonance, which can stabilize the intermediate carbocation formed during substitution at these positions. quora.com In nucleophilic aromatic substitution (SNA r), halogens can act as leaving groups, a reaction that is particularly facilitated by the presence of strong electron-withdrawing groups on the ring. nih.gov

The nitro group (-NO2) is a powerful deactivating group and is meta-directing in electrophilic aromatic substitution. msu.eduquora.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it much less reactive than benzene. masterorganicchemistry.commsu.edu This deactivation is so pronounced that forcing electrophilic substitution often requires harsh reaction conditions. msu.edu Conversely, the potent electron-withdrawing capacity of the nitro group is highly advantageous in nucleophilic aromatic substitution, where it can stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the displacement of a leaving group. quora.comnih.gov

Unique Context of 2-Bromo-4-chloro-6-nitroanisole within Aromatic Synthesis and Reactivity Studies

This compound is a unique molecule that embodies the combined electronic influences of multiple substituents. The presence of two different halogens (bromo and chloro) and a nitro group on the anisole framework creates a complex pattern of electronic effects. The methoxy group activates the ring, while the halogens and the nitro group deactivate it. The directing effects of these groups are also in competition.

This intricate substitution pattern makes this compound a valuable substrate for studying:

Regioselectivity in further substitutions: Investigating how the existing substituents direct incoming electrophiles or nucleophiles.

Nucleophilic aromatic substitution: The presence of three electron-withdrawing groups (nitro, bromo, and chloro) makes the ring highly susceptible to nucleophilic attack, allowing for the study of leaving group abilities (e.g., which halogen is preferentially displaced).

Synthesis of complex molecules: It can serve as a starting material or intermediate in the synthesis of more complex, highly substituted aromatic compounds. For instance, related compounds like 2-bromo-6-chloro-4-nitroaniline (B165282) are used in synthetic chemistry. chemicalbook.comchemicalbook.com

While specific research on the synthesis and reactivity of this compound is not extensively documented in readily available literature, its structural analog, 2-bromo-4-chloro-6-nitroaniline, provides insights into the potential chemistry of this class of compounds. The synthesis of 2-bromo-6-chloro-4-nitroaniline often involves the bromination of 2-chloro-4-nitroaniline. chemicalbook.com Spectroscopic data for related compounds are available, which are crucial for characterization. chemicalbook.com

Below is a table summarizing the properties of this compound and its constituent functional groups' parent compounds.

| Property | This compound | Anisole | Nitrobenzene | Chlorobenzene | Bromobenzene |

| Molecular Formula | C7H5BrClNO3 | C7H8O | C6H5NO2 | C6H5Cl | C6H5Br |

| Molar Mass | 266.48 g/mol | 108.14 g/mol wikipedia.org | 123.11 g/mol | 112.56 g/mol | 157.01 g/mol |

| Appearance | Not specified | Colorless liquid wikipedia.org | Pale yellow liquid | Colorless liquid | Colorless liquid |

| Boiling Point | Not specified | 154 °C wikipedia.org | 210.9 °C | 131.7 °C | 156 °C |

| Melting Point | Not specified | -37 °C wikipedia.org | 5.7 °C | -45.2 °C | -30.6 °C |

属性

IUPAC Name |

1-bromo-5-chloro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXLTJMCTVOQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629463 | |

| Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569688-62-6 | |

| Record name | 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Chloro 6 Nitroanisole and Analogous Halogenated Nitroanisoles

Strategic Approaches to Aromatic Nitration in Substituted Anisoles

The introduction of a nitro group onto the anisole (B1667542) ring is a key step in the synthesis of 2-Bromo-4-chloro-6-nitroanisole and its analogs. Various methodologies have been developed to achieve this transformation with control over regioselectivity and efficiency.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for the nitration of anisole and its derivatives. pearson.comwikipedia.org The reaction involves the generation of a nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich aromatic ring. pearson.comwikipedia.org

The reaction of anisole with a mixture of concentrated nitric acid and sulfuric acid typically yields a mixture of ortho- and para-nitroanisole, with the para isomer being the major product. youtube.com The ratio of ortho to para isomers can be influenced by reaction conditions such as the concentration of sulfuric acid. For instance, in the mononitration of anisole in aqueous sulfuric acid at 25°C, the ortho:para ratio can vary significantly. rsc.org

The methoxy (B1213986) group of anisole is a strong activating group, making the nitration reaction rapid. libretexts.org However, this high reactivity can also lead to the formation of dinitrated products if the reaction conditions are not carefully controlled.

Ipso-nitration is a powerful technique where a substituent other than hydrogen, such as a boronic acid group, is replaced by a nitro group. This method offers high regioselectivity, as the position of the incoming nitro group is predetermined by the location of the precursor group.

Aryl boronic acids are common precursors for ipso-nitration. Various reagents and conditions have been developed for this transformation. One approach involves the use of fuming nitric acid as the nitrating agent, which provides a facile and chemoselective route to a variety of aromatic nitro compounds. nih.govorganic-chemistry.org Mechanistic studies suggest that this reaction may proceed through a radical pathway involving the •NO₂ radical. organic-chemistry.org

Other methods for the ipso-nitration of aryl boronic acids include the use of:

Iron nitrate as an inexpensive nitro source without the need for additives. rsc.org

A mixture of nitrate salts and chlorotrimethylsilane (TMS-Cl), with silver nitrate in dichloromethane often giving the best results. organic-chemistry.org

Ammonium nitrate in combination with trifluoroacetic anhydride. nih.gov

These methods generally offer mild reaction conditions and can tolerate a range of functional groups, avoiding the formation of isomeric byproducts often seen in traditional nitration methods. organic-chemistry.org

The choice of nitrating reagent and the use of catalytic systems can significantly impact the efficiency and selectivity of the nitration of substituted anisoles.

Ionic Liquids: Ionic liquids have emerged as promising alternative solvents for electrophilic nitration reactions. nih.gov They can facilitate easier product isolation and recovery of the solvent, and they avoid the need to neutralize large quantities of strong acid. nih.gov Systems such as ammonium nitrate/trifluoroacetic anhydride in ionic liquids like [emim][CF₃COO] and [emim][NO₃] have proven effective. nih.gov Bismuth nitrate in an ionic liquid solvent has also been shown to be efficient for the nitration of activated arenes under mild conditions. arkat-usa.org Imidazolium nitrate ionic liquids have also been synthesized and utilized in electrochemical applications. nih.govrsc.org

Metal Salts: Various metal salts have been employed as catalysts or reagents in nitration reactions. For instance, iron nitrate has been used as a direct nitro source for the ipso-nitration of arylboronic acids. rsc.org Metal salts can also be used in conjunction with other reagents to promote nitration. The use of metal nitrates can offer greener alternatives to traditional nitrating agents. icm.edu.pl

| Nitrating System | Substrate | Key Features |

| Fuming Nitric Acid | Aryl Boronic Acids | Efficient, chemoselective, radical pathway. nih.govorganic-chemistry.org |

| Iron Nitrate | Aryl Boronic Acids | Inexpensive, no additives required. rsc.org |

| Nitrate Salt/TMS-Cl | Aryl Boronic Acids | High regioselectivity, mild conditions. organic-chemistry.org |

| NH₄NO₃/TFAA in Ionic Liquid | Aromatics | Good efficiency, recyclable solvent. nih.gov |

| Bismuth Nitrate in Ionic Liquid | Activated Arenes | Mild conditions, no external promoters needed. arkat-usa.org |

Microwave-assisted synthesis has gained traction as a method to accelerate organic reactions, including the nitration of aromatic compounds. This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. scirp.orgorientjchem.org

Microwave-assisted nitration of phenolic compounds, which are structurally related to anisoles, has been successfully demonstrated using reagents like calcium nitrate in acetic acid. orientjchem.orggordon.edu This approach is considered a greener alternative to conventional methods that use corrosive nitric and sulfuric acids. orientjchem.orggordon.edu The rapid heating provided by microwave irradiation can efficiently drive the reaction to completion. orientjchem.org For anisole itself, microwave irradiation with dilute nitric acid has been shown to yield nitrated products, although under high power, demethylation can occur. sciencemadness.org

Selective Halogenation Procedures for Anisole Ring Functionalization

The introduction of bromine and chlorine atoms onto the anisole ring is another critical step in forming compounds like this compound. The directing effect of the methoxy group and any other existing substituents dictates the position of halogenation.

Bromination: The bromination of anisole is a rapid electrophilic aromatic substitution reaction. libretexts.org The methoxy group directs the incoming bromine to the ortho and para positions. atlas.org Typically, the para-bromo isomer is the major product due to steric hindrance at the ortho positions. libretexts.orgatlas.org

Various brominating agents can be used, including bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. atlas.org N-Bromosuccinimide (NBS) is another common reagent for the regioselective bromination of activated aromatic compounds. organic-chemistry.org The use of NBS in tetrabutylammonium bromide has been shown to achieve predominant para-selective monobromination. organic-chemistry.org Elemental sulfur can also mediate the bromination of less-reactive anisole derivatives using NBS. organic-chemistry.orgorganic-chemistry.org

Chlorination: Similar to bromination, the chlorination of anisole is directed to the ortho and para positions. The use of N-chloroamines in acidic solution, such as trifluoroacetic acid, can achieve highly selective monochlorination at the para position. rsc.org Elemental sulfur has also been shown to mediate the chlorination of anisole derivatives using N-chlorosuccinimide. organic-chemistry.org The reaction of anisole with chlorine gas in the presence of a catalyst like aluminum chloride is a standard method for producing chloroanisoles. docbrown.info

The synthesis of a specifically substituted compound like this compound would require a multi-step process involving careful selection of the order of nitration and halogenation reactions to ensure the correct placement of each substituent. The existing substituents on the ring at each step will influence the position of the next incoming group.

Regioselective Halogenation Influenced by Existing Substituents

The introduction of halogen atoms onto an aromatic ring is a quintessential example of electrophilic aromatic substitution (EAS), where the position of the incoming electrophile is dictated by the electronic properties of the substituents already present. researchgate.netwikipedia.orgmasterorganicchemistry.comyoutube.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. This directing influence is paramount in synthesizing a specific isomer like this compound.

In a potential precursor such as 4-chloro-2-nitrophenol, the hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the chloro (-Cl) group is a deactivating ortho-, para-director, and the nitro (-NO₂) group is a strongly deactivating meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (in this case, Br⁺) to the positions ortho or para to it. Since the para position is already occupied by the chloro group, and the other ortho position is blocked by the nitro group, the bromine atom is selectively directed to the remaining open ortho position (C6), yielding the desired 2-bromo-4-chloro-6-nitrophenol.

A documented laboratory procedure for this specific transformation starts with 4-chloro-2-nitrophenol dissolved in acetic acid. cloudfront.net The regioselective bromination is achieved by the slow, dropwise addition of bromine while the reaction is cooled in an ice bath. cloudfront.net

Interactive Data Table: Regioselective Bromination of 4-Chloro-2-nitrophenol

| Parameter | Value |

| Starting Material | 4-Chloro-2-nitrophenol |

| Reagent | Bromine (Br₂) |

| Solvent | Acetic Acid |

| Temperature | Ice bath, then room temperature |

| Reaction Time | 3 hours in ice bath, 1 hour at room temp |

| Yield | 76% |

| Product | 2-Bromo-4-chloro-6-nitrophenol |

Construction of the Anisole Core: Methylation of Phenolic Intermediates

The final step in the synthesis of the target compound involves the conversion of the phenolic hydroxyl group into a methoxy group, thus forming the anisole core. This transformation is a critical step that follows the successful establishment of the substitution pattern on the aromatic ring.

Etherification Methods for Methoxy Group Introduction

The Williamson ether synthesis is the most prominent and widely used method for preparing ethers, including anisoles, from phenols. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the first step, the phenolic proton of a precursor like 2-bromo-4-chloro-6-nitrophenol is abstracted by a strong base (e.g., sodium hydride or sodium hydroxide) to form a highly nucleophilic phenoxide ion.

This phenoxide ion then acts as the nucleophile, attacking an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. The reaction involves a backside attack on the methylating agent, leading to the formation of the ether (the methoxy group) and the displacement of a leaving group (e.g., iodide). masterorganicchemistry.com The choice of a primary methyl halide is crucial as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. masterorganicchemistry.com

Multistep Synthetic Routes to this compound

The synthesis of a polysubstituted benzene (B151609) derivative like this compound is a strategic endeavor that requires careful planning of the reaction sequence. The order in which substituents are introduced is often the most critical factor in achieving the desired isomer. scribd.com

Design and Optimization of Sequential Reaction Pathways

Designing a successful multistep synthesis involves a retrosynthetic approach, where one works backward from the final product to simpler starting materials. masterorganicchemistry.comscribd.com For this compound, the final step is the methylation of 2-bromo-4-chloro-6-nitrophenol. This precursor can be formed by the bromination of 4-chloro-2-nitrophenol, which in turn can be synthesized from even simpler precursors.

Optimization of such pathways involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing side products. Key variables include:

Reagent Stoichiometry: Adjusting the molar equivalents of reagents, such as the nitrating or halogenating agent, can control the extent of substitution and prevent the formation of over-substituted products. researchgate.net

Temperature Control: Many electrophilic aromatic substitution reactions are temperature-sensitive. Lower temperatures often enhance regioselectivity by favoring the kinetically controlled product over thermodynamically favored isomers. wikipedia.org

Acid Concentration: In nitration reactions, the concentration of the acid catalyst (e.g., sulfuric acid) is crucial for the generation of the nitronium ion (NO₂⁺) electrophile. Fine-tuning this concentration can control the reaction rate and prevent unwanted side reactions. researchgate.net

Reaction Time: Monitoring the reaction progress over time ensures that the reaction proceeds to completion without allowing for the degradation of the product or the formation of impurities.

Impact of Substituent Directing Effects on Synthetic Strategy

The entire synthetic strategy is governed by the directing effects of the substituents at each stage. A logical and efficient pathway for this compound must consider these effects from the first step. researchgate.netchemicalbook.com

Let's analyze a plausible synthetic sequence:

Starting Material: 4-Chlorophenol. This starting material already has the chloro group in the correct position. The hydroxyl group is a strong activating, ortho-, para-director, and the chloro group is a deactivating, ortho-, para-director.

Nitration: The powerful -OH group directs the incoming nitro group primarily to the ortho position, as the para position is blocked. This yields 4-chloro-2-nitrophenol. The strong deactivating nature of the nitro group makes subsequent substitutions more difficult, which helps in controlling the reaction.

Bromination: As discussed in section 2.2.2, the substituents on 4-chloro-2-nitrophenol direct the incoming bromine to the C6 position, ortho to the hydroxyl group and meta to the nitro group, to form 2-bromo-4-chloro-6-nitrophenol.

Methylation: The final etherification step forms the target molecule.

This sequence is logical because the directing effects of the substituents at each step facilitate the introduction of the next group at the correct position. An incorrect sequence, for example, starting with nitration of anisole, would lead to a mixture of ortho and para isomers, complicating the synthesis and reducing the yield of the desired product.

Interactive Data Table: Substituent Directing Effects

| Substituent | Type | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 6 Nitroanisole Transformations

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of such reactions are profoundly influenced by the substituents already present on the ring. wikipedia.orgvanderbilt.edu

Electronic and Steric Influence of Bromine, Chlorine, Methoxy (B1213986), and Nitro Substituents on Ring Activation

Substituents on a benzene (B151609) ring are classified as either activating or deactivating, which affects the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.org They also direct incoming electrophiles to specific positions on the ring. wikipedia.orgmasterorganicchemistry.com

The reactivity of the 2-bromo-4-chloro-6-nitroanisole ring is a composite of the individual contributions of its substituents:

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. vanderbilt.edu The oxygen atom's lone pairs can be donated into the aromatic π-system through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. youtube.comlibretexts.org This resonance effect outweighs its electron-withdrawing inductive effect caused by the oxygen's high electronegativity. Consequently, the methoxy group strongly directs incoming electrophiles to the ortho and para positions. vanderbilt.eduyoutube.com

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. libretexts.org It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles. libretexts.orgyoutube.com This strong deactivation directs incoming electrophiles to the meta position, which is the least deactivated position. youtube.comlibretexts.org

The combined effect of these four substituents renders the this compound ring heavily deactivated towards electrophilic attack. The strong deactivating properties of the nitro group and the two halogens counteract the activating effect of the methoxy group. Furthermore, significant steric hindrance exists around the ring, particularly from the bulky bromine and nitro groups at positions 2 and 6.

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Rate | Directing Influence |

|---|---|---|---|---|---|

| -OCH₃ (Methoxy) | 1 | Withdrawing | Donating | Activating | Ortho, Para |

| -Br (Bromo) | 2 | Withdrawing | Donating | Deactivating | Ortho, Para |

| -Cl (Chloro) | 4 | Withdrawing | Donating | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | 6 | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

Regiochemical Control in Further Electrophilic Aromatic Functionalizations

Regioselectivity in EAS is determined by the directing effects of the existing substituents, which aim to stabilize the intermediate carbocation formed during the reaction. vanderbilt.eduyoutube.com In this compound, the only unsubstituted carbon is at position 5. The directing influences of the four substituents converge on this position:

Methoxy group (at C1): Directs para, pointing to C5.

Bromo group (at C2): Directs para, pointing to C5.

Chloro group (at C4): Directs ortho, pointing to C5.

Nitro group (at C6): Directs meta, pointing to C5.

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is uncommon for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups. libretexts.orgopenstax.org

Activation of Halogen Displacement by Electron-Withdrawing Nitro Group

The SNAr mechanism is highly favored when strong electron-withdrawing groups, such as a nitro group, are positioned ortho or para to the leaving group (typically a halide). wikipedia.orgopenstax.orgbritannica.com These groups activate the ring towards nucleophilic attack by withdrawing electron density, making the carbons attached to the leaving groups highly electrophilic. libretexts.orglibretexts.org

In this compound, the nitro group at C6 powerfully activates both halogen atoms for displacement:

The bromine atom at C2 is ortho to the nitro group.

The chlorine atom at C4 is para to the nitro group.

This dual activation makes the molecule a prime substrate for SNAr reactions. Nucleophiles can attack the carbon at position 2 or 4, leading to the displacement of bromide or chloride, respectively. The reaction proceeds because the electron-withdrawing nitro group can effectively stabilize the negatively charged intermediate that is formed. youtube.comlibretexts.orgopenstax.org

| Leaving Group | Position | Position Relative to Nitro Group | Activation Status |

|---|---|---|---|

| -Br (Bromo) | 2 | Ortho | Activated |

| -Cl (Chloro) | 4 | Para | Activated |

Mechanistic Studies of Nucleophilic Attack on the Substituted Anisole (B1667542) Ring

The generally accepted mechanism for SNAr reactions on activated aryl halides is a two-step addition-elimination process. openstax.orglibretexts.org

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the carbon atom bonded to one of the halogen leaving groups. libretexts.orgyoutube.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. nih.gov The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the π-system of the ring and, crucially, onto the electron-withdrawing nitro group. youtube.comyoutube.com This delocalization provides significant stabilization for the intermediate, lowering the activation energy for its formation. libretexts.orgopenstax.org Resonance structures show the negative charge residing on the ortho and para carbons relative to the point of attack, and ultimately on the oxygen atoms of the nitro group. youtube.comyoutube.com

Elimination of the Leaving Group: In the final, fast step, the leaving group (either bromide or chloride ion) is expelled from the complex, and the aromaticity of the ring is restored to form the final substitution product. libretexts.orgnih.gov

The relative reactivity of bromine versus chlorine displacement depends on two competing factors: the electronegativity of the halogen and the strength of the carbon-halogen bond. While fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and thus reactive, the C-Br bond is weaker than the C-Cl bond, generally making bromide a better leaving group. youtube.com The specific outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Reduction Reactions of the Nitro Group

The nitro group is readily reducible to an amino group (-NH₂), a fundamental transformation in organic synthesis. This reaction converts nitroarenes into the corresponding anilines. A variety of reducing agents can accomplish this transformation.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Classic methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen. organic-chemistry.org

For a substrate like this compound, care must be taken to select a reduction method that is chemoselective for the nitro group without causing cleavage of the carbon-halogen bonds (hydrodehalogenation), which can occur under certain catalytic hydrogenation conditions. organic-chemistry.org Milder or more specific reagents are often preferred to preserve the halogen substituents if desired. organic-chemistry.org The product of this reaction would be 2-bromo-4-chloro-6-methoxyaniline.

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst and a hydrogen source. For substrates containing halogen substituents, such as this compound, the choice of catalyst and reaction conditions is crucial to achieve chemoselective reduction of the nitro group without significant hydrodehalogenation (cleavage of the carbon-halogen bonds).

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature are key parameters that can be optimized to maximize the yield of the desired aniline and minimize side reactions.

While specific experimental data for the catalytic hydrogenation of this compound is not extensively reported in publicly available literature, studies on analogous compounds like chloronitrobenzenes provide valuable insights. For instance, the hydrogenation of 2-chloro-6-nitrotoluene over a Pd/C catalyst has been shown to proceed with high selectivity, yielding the corresponding aniline with less than 1.2% of the dehalogenated side product under optimized conditions (353 K, 1 MPa H₂ pressure) researchgate.net. The reaction kinetics were found to be zero-order with respect to hydrogen and first-order with respect to the nitro compound researchgate.net.

Table 1: General Conditions for Catalytic Hydrogenation of Halogenated Nitroaromatics

| Catalyst | Common Solvents | Typical Temperature Range (°C) | Typical Hydrogen Pressure (atm) | Potential Side Reactions |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 25 - 80 | 1 - 50 | Hydrodehalogenation |

| Platinum on Carbon (Pt/C) | Ethanol, Acetic Acid | 25 - 100 | 1 - 50 | Hydrodehalogenation, Ring Hydrogenation |

| Raney Nickel | Ethanol, Methanol | 50 - 150 | 10 - 100 | Hydrodehalogenation |

This table presents generalized conditions and potential side reactions based on the hydrogenation of related halogenated nitroaromatic compounds. Specific conditions for this compound would require experimental optimization.

Chemoselective Chemical Reduction Strategies (e.g., Zinin Reduction and Related Protocols)

Chemoselective chemical reduction methods offer an alternative to catalytic hydrogenation, often providing better tolerance for sensitive functional groups like halogens.

The Zinin reduction , first reported by Nikolay Zinin in 1842, is a classic method for the reduction of nitroarenes using sulfide reagents, such as sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium wikipedia.org. A key advantage of the Zinin reduction is its excellent chemoselectivity for the nitro group in the presence of other reducible functionalities, including aryl halides wikipedia.org. The reaction mechanism is complex and is thought to involve the in-situ formation of disulfide, with nitroso and hydroxylamine intermediates wikipedia.org.

The general stoichiometry for the Zinin reduction can be represented as: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻ wikipedia.org

Another widely used method for the chemoselective reduction of nitroarenes is the use of metals in acidic media. A common system is tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This method is generally effective for the reduction of nitro groups while preserving halogen substituents. Iron (Fe) powder in the presence of an acid, such as acetic acid or hydrochloric acid, is also a cost-effective and efficient reagent for this transformation.

Table 2: Common Reagents for Chemoselective Nitro Group Reduction

| Reagent System | Typical Solvents | General Reaction Conditions | Selectivity Notes |

| Sodium Sulfide (Na₂S) / Ammonium Sulfide ((NH₄)₂S) | Water, Ethanol | Reflux | High selectivity for nitro group; tolerates halogens. |

| Stannous Chloride (SnCl₂) / Hydrochloric Acid (HCl) | Ethanol, Ethyl Acetate | Room temperature to reflux | Generally good selectivity for nitro group. |

| Iron (Fe) / Acetic Acid (CH₃COOH) or HCl | Ethanol, Water | Reflux | Effective and economical; generally good selectivity. |

This table provides an overview of common chemoselective reduction methods. The optimal conditions for this compound would need to be determined experimentally.

Transformations Involving the Methoxy Functional Group

The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, in a highly substituted ring like this compound, further electrophilic substitution is sterically hindered and electronically disfavored due to the presence of the deactivating nitro group. Therefore, reactions involving the methoxy group itself, such as ether cleavage, are more synthetically relevant.

Ether Cleavage and Demethylation Reactions

The cleavage of the aryl-methyl ether bond in this compound to yield the corresponding phenol, 2-bromo-4-chloro-6-nitrophenol, is a key transformation. This demethylation can be achieved using strong acids, typically hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) wikipedia.orglibretexts.orgtransformationtutoring.comorganicchemistrytutor.com. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 manner libretexts.orgorganicchemistrytutor.com. The corresponding methyl halide is formed as a byproduct.

Due to the stability of the phenyl-oxygen bond, the halide ion exclusively attacks the less hindered methyl carbon, preventing the formation of an aryl halide and methanol libretexts.org.

The general reaction is as follows: Ar-O-CH₃ + HX → Ar-OH + CH₃X (where X = Br, I)

Other reagents capable of effecting ether cleavage include boron tribromide (BBr₃), which is a powerful and often used reagent for demethylation.

Synthetic Utility of Methoxy Group Modifications

The conversion of the methoxy group in this compound to a hydroxyl group significantly alters the chemical properties and reactivity of the molecule. The resulting phenol is more acidic than the anisole precursor and can undergo a different set of reactions. For instance, the phenolic hydroxyl group can be acylated, alkylated, or used to direct further electrophilic substitutions, although the latter is still influenced by the other substituents on the ring.

The demethylation to the corresponding phenol is often a crucial step in the synthesis of more complex molecules. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors, utilizes a substituted methoxyaniline as a starting material, highlighting the importance of the methoxy group in directing the cyclization and subsequent transformations atlantis-press.comresearchgate.net. While not a direct modification of the methoxy group in the target molecule, this illustrates the synthetic value of the methoxy functionality in building complex heterocyclic systems. The ability to selectively deprotect the methoxy group to a phenol at a specific stage of a synthetic sequence provides a powerful tool for introducing further diversity into the molecular structure.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 4 Chloro 6 Nitroanisole

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the skeletal structure of molecules. mdpi.comamericanpharmaceuticalreview.com For a molecule as complex as 2-Bromo-4-chloro-6-nitroanisole, these techniques provide a detailed molecular fingerprint.

The FTIR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to its various functional groups and the aromatic ring system. While FTIR spectroscopy measures the absorption of infrared light due to changes in the dipole moment, Raman spectroscopy detects light scattering from molecular vibrations, making them complementary techniques. sfr.cacontractlaboratory.com

Key expected vibrational frequencies include:

Nitro Group (NO₂) Vibrations: The nitro group would produce two of the most prominent bands. The asymmetric stretching vibration (νas(NO₂)) is anticipated in the 1535 ± 30 cm⁻¹ region, while the symmetric stretching vibration (νs(NO₂)) is expected around 1400 ± 40 cm⁻¹. orientjchem.org

Anisole (B1667542) Group (-OCH₃) Vibrations: The C-O-C asymmetric and symmetric stretching vibrations are expected to appear in the ranges of 1285–1245 cm⁻¹ and 1050–1015 cm⁻¹, respectively. The CH₃ stretching modes would be observed in the 2850-3000 cm⁻¹ region.

Aromatic Ring Vibrations: The C-H stretching vibrations of the two remaining aromatic protons would appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected in the 1400–1600 cm⁻¹ region.

Carbon-Halogen Vibrations: The C-Cl stretching vibration is typically found in the 785–540 cm⁻¹ range, while the C-Br stretch is expected at lower wavenumbers, generally between 680-515 cm⁻¹.

A theoretical table of the principal vibrational modes for this compound is presented below, based on data from analogous substituted aromatic compounds. orientjchem.orgnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100–3000 | FTIR, Raman |

| Methyl C-H Stretch | 3000–2850 | FTIR, Raman |

| Asymmetric NO₂ Stretch | 1565–1505 | FTIR (Strong) |

| Aromatic C=C Stretch | 1600–1400 | FTIR, Raman |

| Symmetric NO₂ Stretch | 1440–1360 | FTIR, Raman |

| Asymmetric C-O-C Stretch (Aryl-Alkyl) | 1285–1245 | FTIR (Strong) |

| Symmetric C-O-C Stretch (Aryl-Alkyl) | 1050–1015 | FTIR |

| C-Cl Stretch | 785–540 | FTIR |

| C-Br Stretch | 680–515 | FTIR |

Due to the low symmetry and heavy substitution of this compound, significant coupling of vibrational modes is expected. This complexity can make definitive assignment of all bands from experimental spectra alone a challenging task. Normal Coordinate Analysis (NCA) is a computational method used to overcome this challenge. taylorandfrancis.comnist.gov

NCA involves creating a theoretical model of the molecule's vibrational behavior based on its geometry and a set of force constants that describe the stiffness of its bonds and angles. By solving the secular equation of motion, NCA can calculate the fundamental vibrational frequencies and describe the precise nature of each normal mode in terms of a Potential Energy Distribution (PED). The PED quantifies the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational frequency.

For this compound, NCA would be performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT). The theoretical force field derived from DFT would be refined and scaled to achieve the best possible agreement between the calculated and experimental FTIR and Raman frequencies. nih.gov This process allows for a confident and detailed assignment of the entire vibrational spectrum, including complex mixed vibrations in the fingerprint region. Such analyses have been successfully applied to other highly substituted aromatic compounds. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Multinuclear NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules by probing the chemical environment of magnetic nuclei such as ¹H and ¹³C.

The ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. It should feature three distinct signals:

A singlet for the three equivalent protons of the methoxy (B1213986) (-OCH₃) group. Based on data for related nitroanisoles, this peak would likely appear in the δ 3.9–4.1 ppm range. rsc.orgchemicalbook.com

Two signals in the aromatic region (δ 7.5–8.5 ppm) corresponding to the two non-equivalent protons on the benzene ring (at C3 and C5). Due to their meta-relationship, they would likely appear as two distinct doublets with a small coupling constant (⁴JHH ≈ 2-3 Hz), or potentially as singlets depending on the resolution. The proton ortho to the bromine and para to the nitro group would be expected at a different chemical shift than the proton ortho to the chlorine and para to the methoxy group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule:

One signal for the methoxy carbon, expected around δ 55–60 ppm. rsc.org

Six signals for the aromatic carbons, spanning a range from approximately δ 110 to 160 ppm. The chemical shifts would be heavily influenced by the substituents. The carbon bearing the methoxy group (C1) would be shielded, while the carbons attached to the electron-withdrawing nitro (C6), bromo (C2), and chloro (C4) groups would be deshielded.

The following tables present the predicted chemical shifts for this compound, extrapolated from data on analogous compounds. rsc.orgchemicalbook.comrsc.org

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.9 – 4.1 | Singlet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 55 – 60 |

| C1 (-O) | 150 – 160 |

| C2 (-Br) | 115 – 125 |

| C3 (-H) | 125 – 135 |

| C4 (-Cl) | 120 – 130 |

| C5 (-H) | 110 – 120 |

The conformation of anisole derivatives is primarily defined by the dihedral angle between the plane of the aromatic ring and the C(aryl)-O-C(methyl) plane. For unsubstituted anisole, the planar conformation, where the methoxy group lies in the plane of the benzene ring, is the most stable. nih.gov However, the introduction of bulky ortho-substituents imposes significant steric hindrance, which can force the methoxy group out of the plane and create a substantial barrier to rotation around the C(aryl)-O bond. acs.orglibretexts.org

Quantum Chemical Computations and Theoretical Modeling

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are essential for a comprehensive understanding of the structural, spectroscopic, and electronic properties of this compound. These theoretical models complement experimental data and provide insights that are difficult to obtain through measurement alone.

DFT calculations, often employing basis sets such as 6-311++G(d,p), can be used to: nih.gov

Optimize Molecular Geometry: Determine the lowest energy conformation, including bond lengths, bond angles, and the crucial dihedral angle of the methoxy group relative to the aromatic ring.

Predict Vibrational Spectra: Calculate harmonic vibrational frequencies that, after appropriate scaling, can be used to simulate the FTIR and Raman spectra. This aids in the definitive assignment of experimental bands and supports the Normal Coordinate Analysis. nih.gov

Calculate NMR Chemical Shifts: Predict ¹H and ¹³C chemical shifts, which can be correlated with experimental values to confirm structural assignments.

Determine Rotational Energy Barriers: By calculating the energy of the molecule as a function of the C(aryl)-O bond rotation, the potential energy surface for this motion can be mapped. This allows for the precise determination of the ground state conformation and the energy of the transition state for rotation, thereby yielding the rotational barrier. ibm.comresearchgate.neteurekaselect.com

Analyze Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, hyperconjugative interactions, and the electronic effects of the various substituents on the aromatic system.

Through the synergistic application of these advanced spectroscopic and computational methods, a complete and detailed characterization of this compound can be achieved, providing a deep understanding of its molecular structure and dynamic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

No published studies were found that have utilized Density Functional Theory (DFT) to optimize the geometry and determine the electronic structure of this compound. Such studies would typically involve methods like B3LYP with various basis sets to calculate parameters such as bond lengths, bond angles, and dihedral angles, providing insight into the molecule's three-dimensional conformation and electronic distribution. Without these fundamental calculations, a detailed understanding of its structural and electronic properties remains speculative.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

There is no available research on the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, which are derived from FMO energies, have not been calculated for this compound in the available literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound is not present in the searched scientific databases. MEP maps are color-coded diagrams that illustrate the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. These maps are invaluable for predicting how the molecule will interact with other chemical species. The absence of an MEP map for this compound prevents a visual and predictive understanding of its reactive behavior.

Calculation of First-Order Hyperpolarizability for Nonlinear Optical Properties

No studies have been found that report the calculation of the first-order hyperpolarizability (β) of this compound. This calculation is essential for assessing a material's potential for use in nonlinear optical (NLO) applications. The magnitude of β indicates the second-order NLO response of a molecule, which is a critical parameter for the development of new optical materials.

Mulliken Charge Analysis and Other Charge Distribution Studies

Detailed charge distribution analyses, such as Mulliken charge analysis, for this compound are not available in the public domain. This analysis provides information on the net atomic charges throughout the molecule, offering insights into its electronic structure and bonding characteristics. Without these studies, a quantitative understanding of charge distribution remains unknown.

Theoretical Investigations of Intermolecular Interactions and Adsorption Phenomena

There is a lack of theoretical investigations into the intermolecular interactions and adsorption phenomena involving this compound. Such studies would provide valuable information on how this molecule interacts with itself and with other materials, which is fundamental for understanding its behavior in condensed phases and at interfaces.

Research Applications and Derivatization Strategies of 2 Bromo 4 Chloro 6 Nitroanisole in Organic Synthesis

A Key Synthetic Intermediate for Intricate Molecular Scaffolds

The strategic positioning of the bromo, chloro, and nitro groups on the anisole (B1667542) ring makes 2-Bromo-4-chloro-6-nitroanisole a valuable precursor for the synthesis of more complex molecules. The differential reactivity of the halogen atoms, coupled with the directing effects of the nitro and methoxy (B1213986) groups, allows for selective and sequential chemical transformations.

Precursor to Substituted Phenazines and Nitrogen-Containing Heterocyclic Systems

While direct examples of this compound in the synthesis of phenazines are not extensively documented in readily available literature, the reactivity of analogous compounds provides a clear blueprint for its potential application. Phenazines, a class of nitrogen-containing heterocyclic compounds, are often synthesized through reactions such as the Wohl-Aue reaction or palladium-catalyzed cross-coupling reactions.

For instance, related compounds like 2-bromo-3-nitroanisole have been successfully employed in Buchwald-Hartwig cross-coupling reactions with various anilines. This initial coupling is followed by a reductive cyclization step to form the core phenazine structure. nih.gov The presence of the chloro and nitro groups on this compound offers additional handles for further functionalization of the resulting phenazine scaffold, allowing for the introduction of diverse substituents to modulate the electronic and steric properties of the final molecule.

The general synthetic approach, by analogy, would involve the following key steps:

| Step | Reaction Type | Reactants | Potential Product |

| 1 | Palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) | This compound and a substituted aniline | N-Aryl-2-amino-4-chloro-6-nitroanisole derivative |

| 2 | Reductive Cyclization | Intramolecular reaction of the product from Step 1 | Substituted chlorophenazine derivative |

This strategy allows for the modular construction of a library of substituted phenazines, which are of significant interest due to their diverse biological activities. nih.govnih.gov

Building Block in the Synthesis of Advanced Aromatic Compounds

The halogen substituents on this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of complex, polysubstituted aromatic compounds. chemimpex.com Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, alkynyl, and vinyl groups, respectively.

The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective, sequential cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond, allowing for a stepwise functionalization of the aromatic ring. For example, a Suzuki coupling could be performed selectively at the 2-position (bromine) while leaving the 4-position (chlorine) intact for a subsequent coupling reaction. This stepwise approach provides precise control over the final structure of the polysubstituted aromatic product.

A representative example of such a selective arylation has been demonstrated on a similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, where a Suzuki cross-coupling reaction occurred selectively at the C-Br bond. nih.gov

Crafting Functionalized Derivatives for Scientific Exploration

The inherent reactivity of the substituents on this compound allows for its derivatization to create novel molecules for research in material science and chemical biology.

Strategies for Modifying Halogen and Nitro Substituents to Tune Reactivity

The chemical properties of derivatives of this compound can be finely tuned by selectively modifying its functional groups.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of derivatives with diverse functionalities. smolecule.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-mediated reductions. This transformation dramatically alters the electronic properties of the aromatic ring, converting an electron-withdrawing group into an electron-donating group. The resulting aniline derivative can then serve as a precursor for a host of other transformations, including diazotization and subsequent Sandmeyer reactions, or as a nucleophile in coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: As previously mentioned, the bromine and chlorine atoms can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems relevant for materials science applications.

| Functional Group | Reaction Type | Potential Modification | Impact on Properties |

| Chloro | Nucleophilic Aromatic Substitution | Replacement with amines, ethers, thioethers | Introduction of new functional groups, alteration of solubility and electronic properties |

| Nitro | Reduction | Conversion to an amino group | Change from electron-withdrawing to electron-donating, enabling further derivatization |

| Bromo | Palladium-catalyzed cross-coupling | Introduction of aryl, alkynyl, or vinyl groups | Extension of conjugation, creation of complex aromatic systems |

Development of Chemical Probes and Scaffolds for Academic Research

The potential to generate a diverse library of derivatives from this compound makes it an attractive scaffold for the development of chemical probes. smolecule.com By introducing fluorophores, affinity tags, or reactive groups through the synthetic handles described above, researchers can design molecules to investigate biological processes or to serve as building blocks for novel materials. For instance, the introduction of a fluorescent moiety via a Suzuki or Sonogashira coupling could lead to the development of probes for bioimaging applications. The unique substitution pattern of the parent molecule provides a rigid framework that can be systematically modified to optimize the properties of such probes.

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4-chloro-6-nitroanisole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of anisole derivatives. For example, bromination can be achieved using Br₂/FeBr₃, followed by chlorination (e.g., Cl₂/FeCl₃) and nitration (HNO₃/H₂SO₄). Optimize reaction conditions by controlling temperature (e.g., 0–5°C for nitration to avoid over-nitration) and stoichiometry. Monitor intermediates via TLC or HPLC. For purification, recrystallization from ethanol or column chromatography is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm).

- IR : Nitro group absorption at ~1520 cm⁻¹ and ~1350 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 280–282 (isotopic pattern for Br/Cl).

- X-ray Crystallography : Use SHELX for structure refinement . Cross-reference with NIST spectral data for validation .

Q. What are the critical storage conditions for this compound?

- Store at 2–8°C in airtight, light-resistant containers to prevent decomposition. Avoid exposure to moisture, as hydrolytic cleavage of the methoxy group may occur. Long-term stability tests under inert atmospheres (N₂/Ar) are advised .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. This helps predict regioselectivity in electrophilic substitution (e.g., nitration at meta/para positions relative to existing substituents). Validate computational results against experimental spectroscopic data .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

- Approach :

- For crystallographic discrepancies (e.g., bond-length variations), use SHELXL to refine structures with high-resolution data .

- Cross-validate NMR assignments via 2D techniques (COSY, NOESY) and compare with NIST reference data .

- Apply systematic error analysis (e.g., R-factor comparisons) and iterative refinement cycles .

Q. How does steric/electronic interplay between substituents influence reactivity in cross-coupling reactions?

- Study Design :

- Synthesize derivatives with varying substituents (e.g., replacing Br with I) and monitor reaction rates in Suzuki-Miyaura couplings.

- Use DFT to calculate steric maps (e.g., percent buried volume) and electron-withdrawing effects of nitro groups. Experimental validation via Hammett plots can correlate substituent effects with reactivity .

Q. How can regioselectivity in electrophilic substitution be predicted for bromo-chloro-nitroanisole derivatives?

- Method :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。